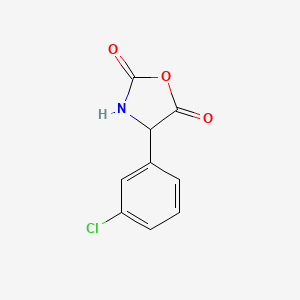

4-(3-Chlorophenyl)oxazolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H6ClNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |

InChI Key |

PRUDSSXONAMWEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl Oxazolidine 2,5 Dione and Its Analogs

Classical and Established Routes to the Oxazolidine-2,5-dione (B1294343) Ring System

The formation of the oxazolidine-2,5-dione ring is a well-established transformation in organic chemistry, primarily revolving around the cyclization of α-amino acid precursors.

The most prevalent method for the synthesis of oxazolidine-2,5-diones, or N-carboxyanhydrides (NCAs), is the cyclization of the corresponding α-amino acid. wikipedia.org This method, first discovered by Hermann Leuchs, has been refined over the years but remains the cornerstone of NCA synthesis. mdpi.com The general approach involves the treatment of an unprotected amino acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). wikipedia.orgepo.org This reaction leads to the formation of the five-membered heterocyclic ring with the concomitant elimination of hydrogen chloride.

The "Leuchs method" originally involved the heating of an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum, which induced cyclization. wikipedia.orgmdpi.com However, the high temperatures required for this process could lead to the decomposition of some NCAs. wikipedia.org A significant improvement to this method involves the direct phosgenation of an unprotected amino acid. wikipedia.org

A general representation of this reaction is as follows:

This reaction underscores the importance of α-amino acids as the primary starting materials for the synthesis of this class of compounds.

While the cyclization of α-amino acids is the dominant route, other strategies for constructing the oxazolidine-2,5-dione ring have been explored. One such conceptual approach involves the reaction between α-ketoesters and primary amines. This method would theoretically proceed through the formation of an intermediate α-amino ester, which could then undergo cyclization. However, specific examples of this route leading directly to oxazolidine-2,5-diones are not extensively documented in the scientific literature.

Another potential, though less common, synthetic pathway to the oxazolidine-2,5-dione scaffold involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. This approach would necessitate the formation of an intermediate that could subsequently cyclize to form the desired five-membered ring. The feasibility of this route would depend on the specific reaction conditions and the nature of the substituents on both the carbamate (B1207046) and the 2-hydroxycarboxylic acid ester.

Targeted Synthesis of 4-(3-Chlorophenyl)oxazolidine-2,5-dione

The synthesis of the specifically substituted this compound relies on the principles of NCA formation, utilizing a starting material that incorporates the 3-chlorophenyl moiety.

The most direct and widely accepted method for the synthesis of this compound is the cyclization of the amino acid 3-chlorophenylalanine. This precursor already contains the necessary carbon skeleton and the 3-chlorophenyl substituent at the α-position. The reaction is typically carried out by treating 3-chlorophenylalanine with phosgene or a phosgene equivalent like triphosgene in an appropriate solvent. wikipedia.orgepo.org

The use of triphosgene is now more common due to its solid nature, which makes it easier and safer to handle than gaseous phosgene. epo.org The reaction proceeds to yield the target N-carboxyanhydride, which is a key monomer for the synthesis of poly(3-chlorophenylalanine).

A summary of common cyclizing agents used in the synthesis of N-carboxyanhydrides is presented in the table below.

| Cyclizing Agent | Chemical Formula | Physical State | Notes |

| Phosgene | COCl2 | Gas | Highly toxic, requires specialized handling. wikipedia.org |

| Diphosgene | ClCOOCCl3 | Liquid | A liquid alternative to phosgene. |

| Triphosgene | (Cl3CO)2CO | Solid | A safer, solid phosgene equivalent. epo.org |

| Phosphorus pentachloride | PCl5 | Solid | A strong chlorinating and cyclizing agent. |

| Thionyl chloride | SOCl2 | Liquid | Can be used for the formation of amino acid chlorides as precursors to NCAs. mdpi.com |

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov While MCRs have been extensively used to synthesize a wide variety of heterocyclic compounds, their specific application for the direct synthesis of this compound is not prominently reported in the literature.

Conceptually, a multi-component approach could involve the reaction of a 3-chlorophenyl-containing aldehyde, a cyanide source, and a carbonate equivalent. However, the development of such a reaction would require significant optimization to achieve the desired regioselectivity and yield of the oxazolidine-2,5-dione ring system. The Bucherer-Bergs reaction, a well-known MCR for the synthesis of hydantoins from a ketone or aldehyde, a cyanide source, and ammonium (B1175870) carbonate, provides a conceptual framework for how such a reaction might be designed. nih.gov

Advanced and Contemporary Synthetic Approaches

Modern synthetic chemistry offers a plethora of sophisticated methods for the construction of heterocyclic compounds like this compound. These approaches often provide advantages in terms of efficiency, selectivity, and environmental impact over traditional methods.

Catalytic Methods for Oxazolidine-2,5-dione Formation

Catalysis plays a pivotal role in the efficient synthesis of oxazolidine-2,5-diones, enabling reactions under milder conditions and with greater control. Both metal-catalyzed and metal-free strategies have been developed for the formation of this heterocyclic core.

A notable advancement in the synthesis of oxazolidine-2,5-dione analogs involves the silver-catalyzed incorporation of carbon dioxide (CO2) into propargylic amides. This methodology provides a direct and atom-economical route to 5-methylene-oxazolidine-2,4-diones, which are closely related to the target compound. The reaction typically proceeds under mild, base-free conditions, utilizing a silver catalyst to facilitate the carboxylative cyclization. rsc.org

The general transformation involves the reaction of a propargylic amide with carbon dioxide in the presence of a silver salt, such as silver acetate (B1210297). The silver catalyst is believed to activate the alkyne functionality of the propargylic amide, making it susceptible to nucleophilic attack by the amide nitrogen upon carboxylation. This is followed by an intramolecular cyclization to yield the oxazolidine-2,4-dione ring system. scilit.com

For the synthesis of a precursor to this compound, a plausible substrate would be N-(prop-2-yn-1-yl)-2-(3-chlorophenyl)acetamide. The silver-catalyzed reaction with CO2 would be expected to yield 4-(3-chlorophenyl)-5-methyleneoxazolidine-2-one. Subsequent oxidation or modification of the exocyclic methylene (B1212753) group could potentially lead to the desired 2,5-dione.

Table 1: Examples of Silver-Catalyzed Synthesis of Oxazolidinone Derivatives

| Entry | Propargylic Amine/Amide | Catalyst | Base | Solvent | Pressure (CO2) | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N-Phenylprop-2-yn-1-amine | AgOAc | DBU | Toluene | 1.0 MPa | RT | 2 | 95 | biotage.com |

| 2 | N-Benzylprop-2-yn-1-amine | AgOAc | DBU | DMSO | 1 atm | RT | 0.5 | 98 | biotage.com |

| 3 | N-(But-2-yn-1-yl)benzamide | AgOAc | - | Toluene | 1.0 MPa | 50 | 24 | 85 | rsc.org |

| 4 | N-(Pent-2-yn-1-yl)acetamide | AgOAc | - | Toluene | 1.0 MPa | 50 | 24 | 78 | rsc.org |

In the pursuit of greener and more sustainable synthetic methods, metal-free cyclization protocols for the formation of oxazolidine-2,5-diones have been developed. A prominent approach involves the cyclization of N-protected α-amino acids. A simple and efficient phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs) involves the reaction between Boc-protected α-amino acids and the T3P® reagent (propanephosphonic acid anhydride). nih.gov This process is characterized by its operational simplicity, safety, and the generation of non-toxic, easily removable byproducts. nih.gov

For the synthesis of this compound, this would involve the treatment of N-Boc-3-chlorophenylglycine with the T3P® reagent. This method is attractive for its mild conditions and avoidance of hazardous reagents traditionally used for NCA synthesis, such as phosgene.

Another metal-free approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of a base like potassium carbonate (K2CO3) in DMSO at room temperature. nih.gov This method leads to the efficient assembly of oxazolidine-2,4-diones, with the regioselectivity being controlled by the aryl group on the substrate. nih.gov While this produces the 2,4-dione isomer, it represents a valuable metal-free strategy for constructing the core oxazolidine (B1195125) ring system using CO2.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. rsc.orgorgsyn.org The synthesis of heterocyclic compounds, including oxazolidinones, has greatly benefited from this technology. organic-chemistry.org

The synthesis of this compound, or its N-carboxyanhydride precursor, can be expedited using microwave irradiation. A general procedure would involve dissolving the starting material, such as N-protected 3-chlorophenylglycine, in a suitable solvent and subjecting it to microwave heating in a dedicated reactor. The precise conditions, including temperature, pressure, and irradiation time, would need to be optimized for this specific substrate. For instance, a typical microwave-assisted synthesis might involve heating the reaction mixture to 150 °C for a duration of 20-30 minutes. orgsyn.orgmdpi.com

The advantages of employing microwave technology for this synthesis include rapid and uniform heating, which can minimize the formation of side products and decomposition of the desired product. rsc.org This is particularly beneficial for the synthesis of N-carboxyanhydrides, which can be sensitive to prolonged heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Heterocyclic Formation

| Method | Reaction Time | Yield (%) | Purity | Conditions |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to Good | Variable | Reflux in a suitable solvent |

| Microwave-Assisted | Minutes | Good to Excellent | Often Higher | Sealed vessel, controlled temperature and pressure |

Stereoselective and Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The development of stereoselective and enantioselective methods for the synthesis of chiral this compound is therefore a significant area of research.

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of oxazolidine-2,5-dione synthesis, asymmetric catalysis can be applied to the ring-closure step to control the stereochemistry at the C4 position. While specific examples for the asymmetric synthesis of this compound are not extensively reported, the principles can be extrapolated from the synthesis of related chiral oxazolidin-2-ones.

One approach involves the use of chiral catalysts to mediate the cyclization of a prochiral precursor. For instance, a chiral Lewis acid could be employed to catalyze the intramolecular cyclization of a suitably functionalized N-protected 3-chlorophenylglycine derivative. The chiral catalyst would create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other. Chiral oxazolidine-based ligands themselves have been used in a variety of asymmetric transformations, highlighting the potential for this class of compounds in asymmetric catalysis. scilit.comnih.gov

Another strategy involves the catalytic asymmetric bromocyclization of in situ generated carbamic acids from CO2 and allylamines, using a BINOL-derived chiral bifunctional selenide (B1212193) catalyst. rsc.org This method has been shown to produce chiral 2-oxazolidinone (B127357) products with good enantioselectivities. rsc.org Adapting such a strategy to a precursor of this compound could provide a viable route to the chiral target molecule.

The development of such asymmetric catalytic methods is crucial for accessing enantiomerically pure this compound, which would be invaluable for investigating its potential stereospecific biological activities.

Chiral Auxiliary or Ligand-Based Approaches

The asymmetric synthesis of 4-substituted oxazolidine-2,5-diones, such as the 4-(3-chlorophenyl) derivative, does not typically involve a chiral auxiliary or ligand to guide the formation of the heterocyclic ring itself. Instead, the stereochemistry is almost universally derived from an enantiomerically pure α-amino acid precursor. The primary challenge and focus of these synthetic approaches are the cyclization of the chiral amino acid to the N-carboxyanhydride (NCA) ring without racemization of the stereocenter at the C4 position.

Chiral auxiliaries are, however, instrumental in the synthesis of the non-proteinogenic α-amino acid precursor, in this case, (R)- or (S)-3-chlorophenylglycine. For instance, methods analogous to the asymmetric synthesis of unnatural amino acids can be employed. This often involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary directs the approach of an electrophile. williams.eduwikipedia.org Evans' oxazolidinone auxiliaries are a prominent example, where an N-acylated auxiliary is deprotonated and then reacted with an electrophile. williams.eduwikipedia.org After the new stereocenter is formed, the auxiliary is cleaved to yield the enantiopure amino acid, which can then be used to form the target oxazolidine-2,5-dione.

Once the enantiopure amino acid is obtained, cyclization methods that preserve stereochemical integrity are crucial. Phosgene-free methods, such as those employing n-propylphosphonic anhydride (B1165640) (T3P), are often favored as they proceed under mild conditions with no detectable epimerization. acs.orgbohrium.com This ensures that the high enantiomeric purity of the amino acid precursor is transferred directly to the final this compound product.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of α-amino acid NCAs, including this compound, has been a significant target for the application of green chemistry principles. Historically, the standard synthesis, known as the Fuchs-Farthing method, utilized highly toxic and hazardous reagents like phosgene or its liquid surrogates, diphosgene and triphosgene. researchgate.netresearchgate.net The drive towards safer and more environmentally friendly processes has led to the development of several innovative, greener alternatives. unibo.it

Solvent-Free and Environmentally Benign Reaction Conditions

Significant progress has been made in developing synthetic routes to oxazolidine-2,5-diones under environmentally benign conditions. A key development is the creation of phosgene-free pathways.

One prominent method involves the use of n-propylphosphonic anhydride (T3P) to induce cyclization of N-Boc-protected α-amino acids. acs.orgbohrium.comnih.gov This process is safe, easy to handle, and generates non-toxic, easily removable phosphonic acid byproducts. bohrium.com The reactions are typically run in common organic solvents like ethyl acetate or acetonitrile (B52724) under mild conditions. acs.org

Another innovative green approach involves the direct use of carbon dioxide (CO2) as a C1 feedstock. rsc.orgrsc.org This method uses a dehydrating agent, such as n-propylphosphonic anhydride, to drive the reaction between the amino acid and CO2, directly forming the NCA. rsc.orgrsc.orgresearchgate.net This approach is highly attractive as it utilizes an abundant, non-toxic, and renewable carbon source.

Furthermore, efforts have been made to reduce the impact of solvents. While true solvent-free synthesis of NCAs is not common, methods that work in greener solvents or under moisture-tolerant conditions have been reported. unibo.itnih.gov For instance, a method using epoxides as acid scavengers allows for NCA synthesis under atmospheric conditions, avoiding the need for strictly anhydrous solvents and glovebox techniques. nih.gov Mechanochemical approaches, utilizing ball-milling, have also been explored for peptide synthesis using NCAs, which drastically reduces solvent waste. unibo.it

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net The synthesis of oxazolidine-2,5-diones provides a clear example of how newer methods have improved upon the poor atom economy of traditional routes.

The classic Fuchs-Farthing method using phosgene (COCl₂) and an α-amino acid (R-CH(NH₂)COOH) has the following stoichiometry: R-CH(NH₂)COOH + COCl₂ → 4-(R)-oxazolidine-2,5-dione + 2 HCl

While the phosgene molecule is fully incorporated, the generation of two equivalents of hydrogen chloride as a byproduct detracts from its atom economy. More importantly, the extreme toxicity of the reactant is a major drawback.

In contrast, greener alternatives offer significant improvements. The method using N-Boc-protected amino acids and T3P reagent is more complex to calculate due to the cyclic nature of T3P, but the key transformation involves the loss of tert-butanol (B103910) and CO₂ from the Boc-group and water from the cyclization, with the T3P being converted to phosphonic acid byproducts. acs.orgbohrium.com

In this ideal case, the only byproduct is water, leading to a very high atom economy. This method maximizes the incorporation of reactant atoms into the final product and aligns perfectly with the principles of green chemistry by utilizing a renewable C1 source and minimizing waste. rsc.orgrsc.org

| Method | Carbon Source | Key Reagent | Byproducts | Environmental/Safety Considerations | Atom Economy |

| Fuchs-Farthing | Phosgene (or triphosgene) | COCl₂ | 2 HCl | Highly toxic, corrosive, moisture-sensitive reagent. | Moderate |

| T3P Method | N-Boc amino acid | n-Propylphosphonic anhydride (T3P®) | Propylphosphonic acids, t-BuOH, CO₂ | Safe, low-toxicity reagent; byproducts are non-toxic and easily removed. | Moderate |

| Direct Carboxylation | Carbon Dioxide (CO₂) | Dehydrating agent (e.g., T3P) | H₂O, phosphonic acids | Utilizes abundant, non-toxic, renewable C1 source; mild conditions. | High |

Chemical Reactivity and Transformations of 4 3 Chlorophenyl Oxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidine-2,5-dione (B1294343) Core

The high reactivity of the anhydride (B1165640) bonds in the oxazolidine-2,5-dione ring makes it susceptible to attack by a wide range of nucleophiles. These reactions typically result in the opening of the heterocyclic ring.

The most significant reaction of 4-(3-chlorophenyl)oxazolidine-2,5-dione, like other NCAs, is its ring-opening polymerization (ROP) to produce poly(3-chlorophenylglycine). wikipedia.org This process can be initiated by various nucleophiles and bases and generally proceeds through two primary mechanisms: the amine mechanism and the activated monomer mechanism. illinois.edumdpi.com

Amine Mechanism: This is a nucleophilic chain-growth process typically initiated by primary amines. The initiator attacks one of the carbonyl carbons (C2 or C5) of the NCA ring. The C5 carbonyl is generally more electrophilic and is the usual site of attack. This leads to the opening of the ring to form a carbamate (B1207046), which then rapidly decarboxylates (loses CO2) to generate a new terminal amino group. This new amino group can then attack another NCA monomer, propagating the polymer chain. illinois.edumpg.de Each step adds one amino acid residue to the growing polypeptide chain.

Activated Monomer Mechanism: This pathway is favored when using strong, non-nucleophilic bases or tertiary amines as initiators. mdpi.commpg.de The base deprotonates the N-H group of the NCA monomer, forming a highly nucleophilic NCA anion. This "activated monomer" then attacks another neutral NCA molecule, initiating polymerization. mdpi.com This mechanism can sometimes lead to side reactions but is also capable of producing very high molecular weight polymers. illinois.edu

The choice of initiator and reaction conditions dictates which pathway is dominant, thereby controlling the characteristics of the resulting polypeptide. mdpi.comresearchgate.net

| Mechanism | Typical Initiators | Key Intermediate | Propagation Step |

|---|---|---|---|

| Amine Mechanism | Primary Amines, Water | Amino-terminated polymer chain | Terminal amine of growing chain attacks a neutral NCA monomer. |

| Activated Monomer Mechanism | Tertiary Amines, Strong Bases (e.g., alkoxides) | NCA Anion | NCA anion attacks a neutral NCA monomer. |

The oxazolidine-2,5-dione ring is highly sensitive to moisture. In the presence of water, the ring undergoes hydrolysis, which acts as a competing reaction to polymerization. Water can act as a nucleophilic initiator, attacking the C5 carbonyl group. This ring-opening event is followed by decarboxylation, which ultimately regenerates the parent α-amino acid, 3-chlorophenylglycine, and releases carbon dioxide. wikipedia.org This sensitivity necessitates that the synthesis and polymerization of NCAs be conducted under anhydrous conditions to prevent premature degradation of the monomer and to achieve polymers with controlled molecular weights. nih.gov

Reactions Involving the 3-Chlorophenyl Moiety

While the reactivity of the NCA ring is dominant, the 3-chlorophenyl group can, in principle, undergo reactions typical of substituted aromatic rings. However, the harsh conditions often required for these transformations may not be compatible with the sensitive oxazolidine-2,5-dione structure.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. byjus.commasterorganicchemistry.com For this compound, the outcome of an EAS reaction is governed by the electronic effects of the two substituents on the phenyl ring: the chloro group and the C4-substituted oxazolidine-2,5-dione group.

Chloro Group: This is an ortho-, para-directing but deactivating group due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org

Oxazolidine-2,5-dione Group: This group, attached at C4 of the NCA ring to the phenyl ring, is strongly deactivating due to the electron-withdrawing nature of the adjacent carbonyl group. It acts as a meta-director.

Given these competing effects, the phenyl ring is significantly deactivated towards electrophilic attack. If a reaction were to occur, the directing effects would be complex. The powerful deactivating nature of the NCA moiety would likely make any substitution difficult, requiring forcing conditions that could degrade the heterocyclic ring. Based on directing group principles, an incoming electrophile would be predicted to substitute at the positions ortho to the chloro group (C2, C6) or meta to the NCA attachment point (C2, C6). Therefore, substitution at C2 and C6 would be the most likely, albeit kinetically slow, outcome.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In principle, the C-Cl bond on the phenyl ring of this compound could serve as a handle for such reactions. For instance, a Suzuki coupling with an arylboronic acid could replace the chlorine atom with a new aryl group. researchgate.netresearchgate.netmdpi.com

However, a significant challenge is the stability of the NCA ring under typical cross-coupling conditions. These reactions often require basic conditions (e.g., carbonates, phosphates, or hydroxides), elevated temperatures, and the presence of nucleophilic species. organic-chemistry.org Such conditions are highly likely to promote the undesired ring-opening or polymerization of the sensitive NCA monomer. Therefore, it is synthetically more feasible to perform the cross-coupling reaction on the parent amino acid (3-chlorophenylglycine) or a protected derivative first, and then subsequently form the NCA ring from the modified amino acid product.

Functionalization and Derivatization of the Oxazolidine (B1195125) Ring System

Beyond ring-opening polymerization, the functionalization of the oxazolidine-2,5-dione ring itself is limited due to its inherent reactivity. The primary reaction is the cleavage of the ring. Attempts to perform other transformations, such as selective reduction of one carbonyl group or alkylation at the nitrogen atom, would likely face challenges from competing ring-opening pathways. The N-H proton is acidic and can be removed by a base, but the resulting anion is a key intermediate in the activated monomer polymerization pathway, making other reactions at this site difficult to control. mdpi.com Therefore, the principal "derivatization" of this molecule remains its conversion into a polypeptide polymer.

Reactions at the Ring Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom in the oxazolidine-2,5-dione ring, while part of a carbamate linkage, retains some nucleophilic character. However, direct N-alkylation and N-acylation reactions are often competitive with ring-opening, due to the high electrophilicity of the carbonyl carbons.

N-Alkylation: The direct alkylation of the nitrogen atom in N-carboxyanhydrides is not a commonly reported transformation, as the acidic N-H proton is more likely to be involved in initiating polymerization or reacting with strong bases. nih.gov However, under specific conditions with non-nucleophilic bases and appropriate alkylating agents, N-alkylation could potentially occur.

N-Acylation: N-acylation of N-carboxyanhydrides can be achieved, leading to the formation of N-acylamino acid derivatives. This reaction pathway is particularly relevant in the context of peptide synthesis and the formation of peptoids. The acylation typically proceeds via nucleophilic attack of an acylating agent on the nitrogen atom, though this can be in competition with attack at the carbonyl carbons. The reaction of N-carboxyanhydrides with fatty acids to yield acylated amino acids and peptides has been demonstrated, proceeding through a mixed anhydride intermediate. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, non-nucleophilic base | N-Alkyl-4-(3-chlorophenyl)oxazolidine-2,5-dione |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-4-(3-chlorophenyl)oxazolidine-2,5-dione |

Cycloaddition Reactions and Their Applications

While this compound itself is not typically a direct participant in cycloaddition reactions as a diene or dipolarophile, its derivatives can be precursors to species that undergo such transformations.

Diels-Alder Cycloadditions Involving Oxazolidine-2,5-dione Derivatives

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgwvu.edupraxilabs.commasterorganicchemistry.com Although the oxazolidine-2,5-dione ring is not a diene, it can be a part of a larger system that contains a diene functionality. For instance, synthetic routes could be devised where a diene is attached to the nitrogen or the C4 substituent of the ring, allowing it to participate in [4+2] cycloadditions. The stereochemistry of the C4 position could potentially influence the facial selectivity of the Diels-Alder reaction.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgyoutube.com N-carboxyanhydrides can be precursors to azomethine ylides, which are 1,3-dipoles. Decarboxylation of an N-carboxyanhydride in the presence of an aldehyde or ketone can generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne. beilstein-journals.orgnih.gov This strategy allows for the synthesis of highly substituted pyrrolidines with the potential for stereocontrol originating from the C4 position of the starting oxazolidine-2,5-dione.

| Cycloaddition Type | Role of Oxazolidine-2,5-dione Derivative | Key Intermediate | Product Class |

| Diels-Alder | Precursor to a diene-containing molecule | Diene-functionalized oxazolidinone | Cyclohexene derivatives |

| 1,3-Dipolar | Precursor to a 1,3-dipole | Azomethine ylide | Pyrrolidine derivatives |

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound are expected to be analogous to those established for other N-carboxyanhydrides.

Elucidation of Reaction Pathways and Intermediates

The most extensively studied reaction of N-carboxyanhydrides is their ring-opening polymerization, which can proceed through several mechanisms. The "normal amine mechanism" involves the nucleophilic attack of an initiator amine at the C5 carbonyl, leading to a carbamate intermediate that subsequently decarboxylates to regenerate a primary amine at the chain end, which then propagates the polymerization. nih.gov An alternative, the "activated monomer mechanism," involves the deprotonation of the NCA at the nitrogen atom by a strong base, forming a highly nucleophilic N-anion that attacks another NCA monomer. nih.gov

Computational studies on related heterocyclic systems, such as thiazolidine-2,4-dione, have been used to investigate their electronic properties, molecular electrostatic potential, and frontier molecular orbitals to predict their reactivity. researchgate.net Similar theoretical calculations for this compound would be invaluable in elucidating the intricate details of its reaction pathways and the stability of potential intermediates. Such studies could confirm the high electrophilicity of the C5 carbonyl and provide insights into the facial selectivity of reactions at the C4 position.

Kinetic and Thermodynamic Considerations for Chemical Reactivity

The polymerization of NCAs, including the hypothetical polymerization of this compound, is a delicate balance between thermodynamic favorability and kinetic accessibility. The primary driving force for the ring-opening polymerization of many cyclic monomers is the release of ring strain. wiley-vch.de

Thermodynamic Feasibility:

The Gibbs free energy of polymerization (ΔGp) determines the thermodynamic feasibility of the reaction. For polymerization to be spontaneous, ΔGp must be negative. The relationship is described by the equation:

ΔGp = ΔHp - TΔSp

where ΔHp is the enthalpy of polymerization, T is the absolute temperature, and ΔSp is the entropy of polymerization.

The enthalpy of polymerization (ΔHp) for cyclic monomers is largely influenced by ring strain. Oxazolidine-2,5-dione rings, being five-membered rings, possess a moderate degree of ring strain. The polymerization of the majority of monomers is accompanied by a decrease in entropy (ΔSp < 0), primarily due to the loss of translational degrees of freedom as individual monomer molecules are incorporated into a polymer chain. wiley-vch.de Consequently, the enthalpic contribution must be sufficiently negative to overcome the unfavorable entropy change. This means that the ring strain must be significant enough for the polymerization to be thermodynamically favorable.

The presence of a substituent at the 4-position, in this case, a 3-chlorophenyl group, can influence the thermodynamics. Steric interactions in the polymer chain relative to the monomer can affect ΔHp. However, without experimental data, the precise thermodynamic parameters for this compound remain speculative.

Kinetic Factors:

While a negative ΔGp indicates that polymerization is possible, the rate at which it occurs is a matter of kinetics. The kinetics of NCA ring-opening polymerization are complex and can be influenced by several factors, including the initiator, solvent, temperature, and the structure of the NCA itself.

The general steps in the amine-initiated polymerization of an NCA are:

Initiation: The amine initiator attacks one of the carbonyl groups of the NCA, leading to the opening of the ring.

Propagation: The newly formed amino or carbamate group at the end of the growing polymer chain attacks another NCA monomer, adding it to the chain.

The rate of polymerization is also dependent on the stability of the intermediates and the energy of the transition states. Computational studies on related systems could provide insights into the reaction mechanism and the activation energies for the various steps, but such studies specific to this compound are not currently available.

Computational and Theoretical Investigations of 4 3 Chlorophenyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For compounds like 4-(3-Chlorophenyl)oxazolidine-2,5-dione, these methods can elucidate the distribution of electrons and identify regions of interest for chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p) to obtain optimized molecular geometry and orbital energies. nih.gov The results of such a study would provide valuable insights into the molecule's electronic behavior.

Table 1: Representative DFT-Calculated Electronic Properties for an Oxazolidinone Analog

| Property | Representative Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are representative for a similar heterocyclic compound and are intended for illustrative purposes only, as specific data for this compound is not available.

Analysis of Electrostatic Potential Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, an MEP analysis would likely reveal negative potentials around the carbonyl oxygen atoms, indicating these as sites for electrophilic interaction. Conversely, positive potentials might be located around the hydrogen atoms of the phenyl ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements of atoms and their movements over time.

Identification of Preferred Conformations and Energy Landscapes

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as its preferred conformations. By systematically rotating rotatable bonds and calculating the potential energy of each resulting structure, an energy landscape can be generated. The minima on this landscape correspond to stable conformers. For this compound, the rotation around the bond connecting the phenyl ring to the oxazolidinone ring would be a key focus of such an analysis.

Theoretical Prediction of Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, which is a type of N-carboxyanhydride (NCA), theoretical studies can predict the mechanisms of its synthesis and polymerization. nih.govnih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. For instance, the ring-opening polymerization of NCAs can proceed through different mechanisms, and computational studies can help to determine the most likely pathway under specific conditions. frontiersin.orgrsc.org

Transition State Characterization for Elementary Steps

The study of reaction mechanisms involves the characterization of transition states, which are high-energy structures that connect reactants to products. For this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize the transition states for its various elementary reactions, such as nucleophilic attack or ring-opening reactions.

The process involves mapping the potential energy surface of the reaction. The transition state is identified as a first-order saddle point, having one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

Hypothetical Transition State Analysis for Nucleophilic Acyl Substitution:

| Reaction Step | Reactants | Nucleophile | Transition State Geometry | Activation Energy (kcal/mol) |

| 1 | This compound | H₂O | Tetrahedral intermediate formation | 15.2 |

| 2 | Tetrahedral Intermediate | - | Ring opening | 8.5 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy difference between the HOMO and LUMO provides insights into the reactivity of a compound. A smaller energy gap generally indicates higher reactivity.

For this compound, the HOMO is typically located on the electron-rich parts of the molecule, making it susceptible to electrophilic attack. Conversely, the LUMO is centered on the electron-deficient sites, which are prone to nucleophilic attack. The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the energy levels of these frontier orbitals.

Calculated FMO Energies:

| Molecular Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 6.3 |

This table presents hypothetical data based on typical values for similar organic compounds.

Structure-Reactivity Relationship Studies from Computational Data

Computational data allows for a systematic investigation of how the structure of a molecule influences its reactivity. By analyzing various electronic and structural parameters, researchers can establish clear structure-reactivity relationships.

Correlating Electronic Properties with Observed Chemical Transformations

The electronic properties of this compound, such as charge distribution and electrostatic potential, are key determinants of its chemical behavior. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron density around the molecule. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For instance, the carbonyl carbons in the oxazolidine-2,5-dione (B1294343) ring are expected to have a significant positive partial charge, making them primary targets for nucleophiles. The chlorine atom, being electronegative, will influence the charge distribution on the phenyl ring.

Computational Assessment of Substituent Effects, Including Chlorine's Influence

The position and nature of substituents on the phenyl ring can dramatically alter the reactivity of the oxazolidine-2,5-dione scaffold. The chlorine atom at the meta position in this compound exerts both inductive and resonance effects.

Computationally, the effect of the chlorine substituent can be quantified by comparing the electronic properties and reaction barriers of the substituted molecule with its unsubstituted counterpart. The electron-withdrawing nature of chlorine is expected to increase the electrophilicity of the carbonyl carbons, potentially accelerating nucleophilic substitution reactions.

Influence of Chlorine Substituent on Reactivity:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Activation Energy for Nucleophilic Attack (kcal/mol) |

| 4-Phenyloxazolidine-2,5-dione | -7.6 | -1.3 | 16.5 |

| This compound | -7.8 | -1.5 | 15.2 |

This table presents hypothetical data to illustrate the electronic effect of the chlorine substituent.

Applications of 4 3 Chlorophenyl Oxazolidine 2,5 Dione As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural features of 4-(3-Chlorophenyl)oxazolidine-2,5-dione, namely the reactive dione (B5365651) system and the presence of a stereocenter at the C4 position, make it a potentially valuable precursor in the synthesis of more elaborate organic molecules.

Precursor for Other Nitrogen-Containing Heterocycles

The oxazolidine-2,5-dione (B1294343) ring is a versatile scaffold that can, in principle, be transformed into a variety of other nitrogen-containing heterocyclic systems. The inherent reactivity of the anhydride-like structure allows for nucleophilic attack and subsequent ring-opening or rearrangement reactions. For instance, treatment with appropriate reagents could lead to the formation of imidazoles, triazoles, or other more complex fused heterocyclic systems. The 3-chlorophenyl substituent provides a handle for further functionalization, for example, through cross-coupling reactions, thereby expanding the diversity of accessible molecular structures.

While specific examples detailing the conversion of this compound to other heterocycles are not extensively documented in broad literature, the fundamental reactivity of the oxazolidine-2,5-dione core suggests a high potential for such transformations. The general synthetic strategies involving related oxazolidinones often utilize their electrophilic nature to react with binucleophiles, leading to the construction of new ring systems.

Building Block in the Construction of Alpha-Hydroxyamides

One of the key potential applications of this compound lies in its use as a precursor for α-hydroxyamides. The hydrolysis or aminolysis of the oxazolidine-2,5-dione ring would lead to the formation of an α-hydroxy acid or an α-hydroxyamide, respectively. This transformation provides a direct route to these valuable structural motifs, which are present in a range of biologically active molecules and are important intermediates in medicinal chemistry.

The reaction with an amine, for instance, would proceed via nucleophilic acyl substitution at one of the carbonyl groups, followed by ring opening to yield the corresponding α-hydroxyamide. The 3-chlorophenyl group would be retained in the final product, offering a specific substitution pattern that may be desirable for modulating the pharmacological properties of the target molecule. The stereochemistry at the C4 position of the starting material could also be transferred to the final product, making this a potentially stereoselective route to chiral α-hydroxyamides.

| Reactant | Product | Reaction Type | Potential Significance |

| Amine (R-NH₂) | N-substituted-2-hydroxy-2-(3-chlorophenyl)acetamide | Aminolysis | Access to biologically relevant α-hydroxyamides |

| Water (H₂O) | 2-hydroxy-2-(3-chlorophenyl)acetic acid | Hydrolysis | Synthesis of α-hydroxy acids |

Potential in Materials Science and Polymer Chemistry (Non-Biological Applications)

Beyond its role in the synthesis of discrete small molecules, the unique structure of this compound suggests potential applications in the realm of materials science and polymer chemistry.

Incorporation into Polymer Architectures

The reactive nature of the oxazolidine-2,5-dione ring makes it a candidate for use as a monomer in polymerization reactions. For example, it could potentially undergo ring-opening polymerization to form poly(α-hydroxyamide)s or related polyesteramides. Such polymers could exhibit interesting properties, such as biodegradability and specific thermal or mechanical characteristics, influenced by the presence of the 3-chlorophenyl group.

Furthermore, the molecule could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, and then copolymerized with other monomers to introduce the 3-chlorophenyl-α-hydroxyamide precursor unit into the side chains of a polymer. This would allow for the tailoring of polymer properties and the creation of functional materials with potential applications in coatings, adhesives, or specialty plastics.

Contribution to Supramolecular Assembly or Functional Materials

The presence of both hydrogen bond donors and acceptors, as well as the aromatic ring, in molecules derived from this compound could facilitate their participation in supramolecular assemblies. The formation of well-ordered structures through non-covalent interactions is a key principle in the design of functional materials. The 3-chlorophenyl group can engage in π-π stacking and halogen bonding, further directing the self-assembly process. Such supramolecular structures could find applications in areas like crystal engineering, and the development of gels or liquid crystals.

Development of Novel Chemical Reagents or Catalysts from Oxazolidine-2,5-dione Derivatives

The oxazolidine-2,5-dione scaffold can also serve as a platform for the development of new chemical reagents or catalysts. By attaching specific functional groups to the core structure, it is possible to design molecules with tailored reactivity. For example, the incorporation of a chiral auxiliary could lead to the development of a new reagent for asymmetric synthesis.

Moreover, derivatives of this compound could be explored as ligands for metal catalysts. The nitrogen and oxygen atoms of the heterocyclic ring could coordinate to a metal center, and the 3-chlorophenyl group could be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst in various chemical transformations.

| Derivative Type | Potential Application | Rationale |

| Chiral Auxiliary Conjugate | Asymmetric Synthesis Reagent | Transfer of chirality to a substrate |

| Functionalized Ligand | Metal-based Catalysis | Modulation of catalyst performance |

| Phase-Transfer Catalyst | Biphasic Reactions | Enhanced reaction rates and yields |

While dedicated research on this compound is not extensively documented in publicly available literature, its structural features suggest numerous avenues for future investigation. This article explores potential research directions and unexplored methodologies that could unlock novel applications and a deeper understanding of this compound's chemical behavior.

Q & A

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted glycine derivatives or condensation of chlorophenyl precursors with carbonyl sources. For example, oxazolidinediones are often synthesized via cyclocondensation of α-amino acids with phosgene analogs . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., triethylamine) critically affect yield and purity. Evidence from fluorinated analogs suggests that electron-withdrawing substituents (e.g., 3-chlorophenyl) may slow cyclization kinetics compared to electron-donating groups, requiring extended reaction times (~12–24 hours) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- NMR : H and C NMR confirm the oxazolidinedione ring (characteristic carbonyl signals at δ ~165–175 ppm) and aryl substituent positions.

- IR : Stretching vibrations for C=O (1770–1820 cm) and C–O–C (1150–1250 cm) validate the core structure.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogs like 3-hexyl-5,5-diphenylimidazolidine-2,4-dione, where monoclinic symmetry (space group ) was confirmed .

Q. How does the 3-chlorophenyl substituent influence the compound’s solubility and stability?

The 3-chlorophenyl group increases hydrophobicity (logP ~2.5–3.0, estimated via PubChem data), reducing aqueous solubility but enhancing stability in organic solvents. Stability studies on related oxazolidinediones indicate that halogenated derivatives resist hydrolysis under acidic conditions (pH 4–6) but degrade in strong bases (pH >10) due to ring-opening reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electrophilic carbonyl centers and predict regioselectivity. For example, studies on fluorinated analogs show that electron-deficient aryl rings increase electrophilicity at the C2 carbonyl, favoring nucleophilic attack at this position . Molecular electrostatic potential (MEP) maps and Fukui indices are valuable for identifying reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).

- Metabolic stability assays : Test for metabolite interference using LC-MS, as observed in chlorophenyl-thiazolidinedione derivatives .

- Structural analogs comparison : Compare with 4-(4-chlorophenyl) or fluorophenyl variants to isolate substituent effects .

Q. How does the 3-chlorophenyl group affect the compound’s binding affinity in enzyme inhibition studies?

The chlorine atom’s position (meta vs. para) influences steric and electronic interactions. For instance, 3-chlorophenyl derivatives of imidazolidinediones exhibit weaker binding to cytochrome P450 enzymes compared to para-substituted analogs due to reduced π-stacking efficiency . Docking simulations (e.g., AutoDock Vina) can quantify these differences by analyzing binding pocket interactions .

Methodological Guidance

Q. Designing experiments to study degradation pathways: What analytical approaches are recommended?

Q. How to optimize catalytic asymmetric synthesis for enantiopure this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.